2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Historical Development in Medicinal Chemistry Research
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a pharmacologically significant heterocycle in the late 20th century, driven by its structural resemblance to purine nucleobases. Early work focused on its synthesis and preliminary biological screening, revealing antiproliferative activity against leukemia and colon cancer cell lines. By the 2000s, researchers recognized its potential as a kinase inhibitor scaffold, particularly for epidermal growth factor receptor (EGFR) and Src family kinases. Landmark studies demonstrated that substitutions at the C-4 and C-6 positions could modulate target selectivity, exemplified by PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine), a potent c-Src inhibitor. The 2010s saw systematic structure-activity relationship (SAR) studies optimizing solubility and potency, leading to clinical candidates like parsaclisib, a PI3Kδ inhibitor. Recent advances emphasize green synthesis methods and multi-targeting derivatives, reflecting the scaffold's adaptability to modern drug discovery paradigms.
Bioisosteric Relationship with Adenine and Purines in Drug Design
The pyrazolo[3,4-d]pyrimidine core serves as a bioisostere for adenine, enabling mimicry of ATP in kinase binding pockets. This isosteric replacement preserves hydrogen-bonding capacity through the N-1 and N-3 positions while introducing enhanced metabolic stability via reduced susceptibility to adenosine deaminase. Computational studies confirm that the scaffold’s planar geometry and electron distribution closely match purine rings, facilitating competitive inhibition at ATP-binding sites. For example, in EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine moiety occupies the adenine-binding region, with hydrophobic substituents at C-6 extending into the hydrophobic cleft. This strategic mimicry underpins the development of compounds like 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, where the thioacetamide linker and 4-chlorophenyl group optimize interactions with secondary hydrophobic pockets.
Pharmacological Significance of Pyrazolo[3,4-d]Pyrimidine Scaffold
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities:
- Anticancer : Derivatives induce cell cycle arrest (S-phase) and apoptosis in breast (MDA-MB-468) and glioblastoma cells via ROS-mediated pathways.
- Antimicrobial : Substitutions with thiomethyl or cyanoguanidine groups confer activity against Gram-positive bacteria and Mycobacterium tuberculosis.
- Anti-inflammatory : COX-2 inhibition is achieved through C-6 aryl sulfonamide derivatives.
The scaffold’s modularity allows simultaneous optimization of multiple properties. For instance, introducing polar groups at C-4 improves aqueous solubility without compromising EGFR affinity, as seen in compound 16 (IC~50~ = 0.034 μM).
Research Evolution and Current Status of this compound
This compound integrates three critical pharmacophoric elements:
- Pyrazolo[3,4-d]pyrimidin-4(5H)-one core : Serves as the adenine bioisostere for ATP-competitive binding.
- 4-Chlorophenyl group : Enhances hydrophobic interactions with kinase subdomains, as validated in NCI-60 cytotoxicity assays.
- Thioacetamide linker : Improves solubility and enables hydrogen bonding with cysteine residues in the ATP-binding pocket.
Recent synthetic efforts employ green chemistry approaches, such as microwave-assisted cyclization, to construct the pyrazolo[3,4-d]pyrimidine ring. While in vitro data specific to this compound remain limited, structural analogs demonstrate broad-spectrum antiproliferative activity (GI~50~ = 0.018–9.98 μM) and P-glycoprotein inhibition (0.301–0.449 fold vs. control). Molecular docking predicts strong interactions with EGFR (binding energy < -9.5 kcal/mol), positioning it as a candidate for further preclinical evaluation.
Structural and Pharmacokinetic Comparison of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
*Predicted values based on QSPR models.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-7-1-3-8(4-2-7)19-11-9(5-16-19)12(21)18-13(17-11)22-6-10(15)20/h1-5H,6H2,(H2,15,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTIPALGVHEIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.92 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including those similar to this compound. For instance:
- Inhibition of Tumor Growth : Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. In one study, a related pyrazolo compound demonstrated an IC50 value of 49.85 µM in inducing apoptosis in tumor cells .
- Mechanism of Action : The mechanism often involves the inhibition of key kinases such as Aurora-A and CDK2. For example, compounds derived from pyrazolo[3,4-d]pyrimidines have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The results indicate promising inhibitory effects that could be leveraged for therapeutic applications .
Study 1: Antitumor Activity
In a study conducted by Xia et al., various pyrazole derivatives were synthesized and screened for antitumor activity. The compound showed significant cytotoxicity against A549 lung cancer cell lines with an IC50 value of 0.95 nM, indicating strong potential for further development as an anticancer agent .
Study 2: Enzyme Inhibition
A separate investigation into the enzyme inhibitory effects revealed that compounds similar to this compound exhibited notable inhibition against urease and AChE. This suggests potential applications in treating conditions associated with these enzymes .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ in substituent positions, alkyl chain length, and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Key Research Findings and Implications
Chlorophenyl Position Matters : The 3-chloro substitution in HS38 confers ZIPK selectivity, whereas 4-chloro analogs (like the target) may exhibit distinct target profiles due to steric and electronic differences.
Chain Length and Bioactivity: Propanamide (HS38) vs.
Morpholine as a Solubility Enhancer : Derivatives like 122 demonstrate the utility of morpholine in improving drug-like properties, though this may require balancing with target affinity .
Synthetic Challenges : Harsh conditions (e.g., polyphosphoric acid) may limit scalability, suggesting a need for optimized routes for the target compound.
Q & A
Q. What established synthetic routes are available for this compound, and what intermediates are critical?
The synthesis typically involves condensation of a pyrazolo-pyrimidinone scaffold with a thioacetamide moiety. Key intermediates include 1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol, which reacts with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF). Reaction monitoring via TLC and purification by column chromatography are standard .
Key Intermediates Table :
| Intermediate | Role | Purification Method |
|---|---|---|
| 1-(4-Chlorophenyl)-4-oxo-pyrazolo-pyrimidin-6-thiol | Core scaffold | Recrystallization (ethanol/water) |
| Chloroacetamide | Thioether linkage source | Column chromatography (SiO₂, ethyl acetate/hexane) |
Q. Which spectroscopic methods are most effective for structural elucidation?
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles (employ Hirshfeld surface analysis for non-covalent interactions) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm for the chlorophenyl group) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What in vitro screening approaches are suitable for initial pharmacological evaluation?
Use fluorescence-based assays (e.g., kinase inhibition) or cell viability assays (MTT) with dose-response titrations. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal methods (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Parameter screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures (60–100°C). Use DoE (Design of Experiments) to identify optimal conditions .
- Catalyst exploration : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .
Q. What strategies resolve contradictions between computational and experimental structural data?
- Theoretical alignment : Perform DFT calculations (B3LYP/6-31G*) to compare optimized geometries with crystallographic data. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
- Dynamic analysis : Use molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states .
Q. How can environmental fate and biodegradation pathways be investigated?
- Experimental design : Follow ISO 14593 for ready biodegradability testing. Use LC-MS/MS to track degradation products in simulated aquatic systems .
- QSAR modeling : Predict logP and biodegradation half-lives using EPI Suite or TEST software to prioritize lab experiments .
Q. What methodologies enable SAR studies for derivatives?
- Scaffold diversification : Introduce substituents at the 4-chlorophenyl or acetamide positions via Suzuki coupling or nucleophilic substitution .
- Activity cliffs : Synthesize analogs with systematic variations (e.g., -Cl → -F, -OCH₃) and correlate with bioactivity data (e.g., IC₅₀ values) using Free-Wilson analysis .
Methodological Considerations
Q. How can time-resolved crystallography study dynamic structural changes?
Perform temperature-controlled X-ray diffraction (100–300 K) with SHELXL refinement to track conformational shifts. Use synchrotron radiation for high-resolution data collection at multiple time points .
Q. What experimental designs minimize bias in biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
